N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide
Description
N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide is a synthetic organic compound It is characterized by the presence of a fluorinated aromatic ring, a piperidine ring, and a phenoxypropanoyl group
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O3/c1-18-16-20(25)10-11-22(18)26-23(28)12-9-19-6-5-14-27(17-19)24(29)13-15-30-21-7-3-2-4-8-21/h2-4,7-8,10-11,16,19H,5-6,9,12-15,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGJHODMVCTPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)C(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxypropanoyl Group: This step involves the acylation of the piperidine ring with 3-phenoxypropanoic acid or its derivatives.
Attachment of the Fluorinated Aromatic Ring: The final step involves the coupling of the fluorinated aromatic ring with the piperidine derivative through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenoxypropanoyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the phenoxypropanoyl moiety.
Substitution: The fluorinated aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or the phenoxypropanoyl group.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted derivatives of the fluorinated aromatic ring.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biology: The compound may be used in biological assays to study its effects on cellular processes.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide
- N-(4-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide
Uniqueness
N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide is unique due to the presence of both a fluorinated aromatic ring and a phenoxypropanoyl group. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
